1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine
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Overview
Description
1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine is a chemical compound with the molecular formula C10H21N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of N-methylpiperazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered nitrogen oxidation states.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological processes and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(4-piperidinyl)piperazine: A closely related compound with similar structural features but different substituents.
N-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.
3-Methylbenzyl chloride: A precursor used in the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H29N3 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-methyl-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C18H29N3/c1-16-4-3-5-17(14-16)15-20-8-6-18(7-9-20)21-12-10-19(2)11-13-21/h3-5,14,18H,6-13,15H2,1-2H3 |
InChI Key |
LLCRAQVRCMVEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)C |
Origin of Product |
United States |
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